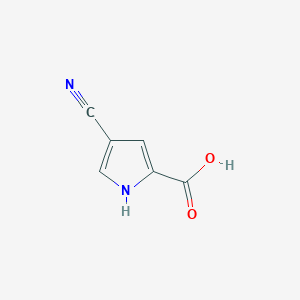

4-cyano-1H-pyrrole-2-carboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-cyano-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2/c7-2-4-1-5(6(9)10)8-3-4/h1,3,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEZQFNKTQKVSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90473002 | |

| Record name | 4-cyano-1H-pyrrole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80242-24-6 | |

| Record name | 4-cyano-1H-pyrrole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyano-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-cyano-1H-pyrrole-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known chemical properties, potential biological activities, and synthetic considerations for 4-cyano-1H-pyrrole-2-carboxylic acid. The information is intended to support research and development efforts in medicinal chemistry and materials science.

Core Chemical Identity and Properties

This compound is an organic compound featuring a five-membered aromatic pyrrole ring.[1] This heterocyclic structure is substituted with a cyano (-CN) group at the 4-position and a carboxylic acid (-COOH) group at the 2-position.[1] The presence of these functional groups makes it a valuable building block in organic synthesis, particularly for creating more complex nitrogen-containing molecules.[1] While it is typically a solid at room temperature, its carboxylic acid moiety suggests solubility in polar solvents.[1]

Table 1: Physicochemical and Identifier Data

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| Molecular Formula | C₆H₄N₂O₂ | [1][2][3] |

| Molecular Weight | 136.11 g/mol | [2] |

| CAS Number | 80242-24-6 | [1] |

| Appearance | Solid | [2] |

| SMILES String | OC(=O)c1cc(c[nH]1)C#N | [2] |

| InChI | 1S/C6H4N2O2/c7-2-4-1-5(6(9)10)8-3-4/h1,3,8H,(H,9,10) | [1][2] |

| InChIKey | SAEZQFNKTQKVSM-UHFFFAOYSA-N | [2][3] |

| MDL Number | MFCD09991904 |[2] |

Spectroscopic and Analytical Data

Detailed experimental spectroscopic data for this compound is limited. However, predicted mass spectrometry data provides insight into its behavior under ionization.

Table 2: Predicted Mass Spectrometry Data (Collision Cross Section)

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 137.03456 | 127.6 |

| [M+Na]⁺ | 159.01650 | 137.8 |

| [M-H]⁻ | 135.02000 | 127.4 |

| [M+NH₄]⁺ | 154.06110 | 146.1 |

| [M+K]⁺ | 174.99044 | 135.2 |

Data sourced from PubChem.[3]

Experimental Protocols: A Generalized Synthetic Approach

A specific, detailed experimental protocol for the synthesis of this compound is not available in the surveyed literature. However, a plausible and generalized synthetic workflow can be conceptualized based on established pyrrole chemistry. The following diagram illustrates a logical, multi-step synthesis that could be adapted by researchers. This approach involves the sequential functionalization of a pyrrole ring, a common strategy in heterocyclic chemistry.

Methodology Notes:

-

Carboxylation: The C2 position of the pyrrole ring can be carboxylated by first forming a pyrrolyl-magnesium halide (a Grignard reagent) and then quenching it with carbon dioxide.

-

Cyanation: The introduction of a cyano group at the C4 position can be challenging. One potential route involves electrophilic cyanation using an agent like chlorosulfonyl isocyanate, which reacts to form a nitrile. The specific conditions would require optimization to ensure regioselectivity.

Biological Activity and Potential Applications

The pyrrole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide range of biological activities.[4] Derivatives of pyrrole have demonstrated potential as antibacterial, anticancer, and antiviral agents.[4][5]

Anticancer Potential: Preliminary reports suggest that this compound exhibits potent anti-cancer activity in animal models.[1] It has also been noted for its ability to induce the proliferation of human epidermal progenitor cells.[1] The mechanism for these activities is not yet fully elucidated but may involve the inhibition of key cellular pathways. For instance, related 2-cyanopyrrole derivatives have been identified as potent inhibitors of tyrosinase, an enzyme involved in melanin synthesis and other biological processes.[6]

The following diagram illustrates a conceptual model where a pyrrole-based inhibitor, such as this compound, could interrupt a generic cell proliferation signaling pathway.

This diagram shows the compound acting as a potential inhibitor of a downstream kinase cascade, thereby blocking the signal transduction that leads to cell proliferation. This represents a common mechanism for targeted anticancer agents and provides a logical framework for further investigation into the specific molecular targets of this compound.

References

- 1. CAS 80242-24-6: this compound [cymitquimica.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. PubChemLite - this compound (C6H4N2O2) [pubchemlite.lcsb.uni.lu]

- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Physical Properties of 4-cyano-1H-pyrrole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of 4-cyano-1H-pyrrole-2-carboxylic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also furnishes detailed, generalized experimental protocols for the determination of its key physical characteristics.

Core Physical Properties

At present, detailed quantitative physical data for this compound is not extensively documented. The available information is summarized in the table below.

Table 1: Summary of Known Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₄N₂O₂ |

| Molecular Weight | 136.11 g/mol [1] |

| Physical Form | Solid[2] |

For the purpose of providing a preliminary reference framework, the physical properties of the parent compound, pyrrole-2-carboxylic acid, are presented in Table 2. It is imperative to note that the addition of a cyano group at the 4-position will influence these properties, and the provided data should be interpreted with caution.

Table 2: Physical Properties of Pyrrole-2-carboxylic Acid (Parent Compound)

| Property | Value |

| Melting Point | 206 °C (decomposes)[3] |

| Appearance | White solid[3] |

Experimental Protocols for Physical Property Determination

The following sections detail standardized experimental procedures that can be employed to determine the physical properties of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. The following workflow outlines the capillary method for its determination.

References

Elucidation of the Molecular Architecture: A Technical Guide to 4-cyano-1H-pyrrole-2-carboxylic acid

For Immediate Release

This whitepaper provides a comprehensive technical overview of the structural elucidation of 4-cyano-1H-pyrrole-2-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document outlines the key analytical data and methodologies essential for the unambiguous identification and characterization of this molecule.

Molecular Structure and Properties

This compound possesses a core pyrrole ring substituted with a cyano group at the C4 position and a carboxylic acid group at the C2 position. The presence of these electron-withdrawing groups significantly influences the electron density distribution within the pyrrole ring and dictates the molecule's chemical reactivity and spectroscopic properties.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₄N₂O₂ |

| Molecular Weight | 136.11 g/mol |

| IUPAC Name | This compound[1] |

| CAS Number | 80242-24-6[1] |

| SMILES | OC(=O)c1cc(c[nH]1)C#N |

| InChI | 1S/C6H4N2O2/c7-2-4-1-5(6(9)10)8-3-4/h1,3,8H,(H,9,10) |

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques. While experimental data for this specific molecule is not widely published, the expected spectral characteristics can be predicted based on the known chemical shifts and absorption frequencies of the pyrrole ring and its substituents.

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | -COOH |

| ~12.5 | br s | 1H | N-H |

| ~7.5 | d | 1H | H5 |

| ~7.2 | d | 1H | H3 |

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C=O (Carboxylic Acid) |

| ~130 | C2 |

| ~128 | C5 |

| ~118 | C≡N (Nitrile) |

| ~115 | C3 |

| ~100 | C4 |

Table 4: Key IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-2500 (broad) | O-H stretch (Carboxylic Acid) |

| ~3200 | N-H stretch (Pyrrole) |

| ~2230 | C≡N stretch (Nitrile) |

| ~1700 | C=O stretch (Carboxylic Acid) |

Mass Spectrometry:

In mass spectrometry, the molecular ion peak [M]⁺ would be expected at m/z 136. Key fragmentation patterns would likely involve the loss of CO₂ (m/z 44) from the carboxylic acid group and potentially the loss of HCN (m/z 27) from the cyano-pyrrole ring system.

Experimental Protocols

A plausible synthetic route for the preparation of this compound is outlined below. This multi-step synthesis involves the formylation of a protected pyrrole, conversion of the aldehyde to a nitrile, and subsequent deprotection and hydrolysis.

Diagram of Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Step 1: N-Protection of Pyrrole

Protocol: To a solution of 1H-pyrrole in a suitable aprotic solvent (e.g., THF, DMF), add a suitable protecting group reagent (e.g., tert-butyldimethylsilyl chloride with an amine base, or di-tert-butyl dicarbonate). Stir the reaction at room temperature until completion, as monitored by TLC. Work up the reaction by quenching with water and extracting the product with an organic solvent. Purify the N-protected pyrrole by column chromatography.

Step 2: Vilsmeier-Haack Formylation

Protocol: In a flame-dried flask under an inert atmosphere, cool a solution of phosphorus oxychloride (POCl₃) in anhydrous DMF to 0 °C. To this, add a solution of the N-protected pyrrole in anhydrous DMF dropwise, maintaining the temperature below 5 °C. Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by pouring it onto ice-water and neutralize with a base (e.g., NaOH solution). Extract the product, 2-formyl-N-protected pyrrole, with an organic solvent and purify by column chromatography.

Step 3: Conversion of Aldehyde to Nitrile

Protocol: Dissolve the 2-formyl-N-protected pyrrole in a suitable solvent such as formic acid. Add hydroxylamine hydrochloride and heat the mixture to reflux for 1-2 hours. Cool the reaction mixture and pour it into water. Collect the precipitated product, 2-cyano-N-protected pyrrole, by filtration and wash with water.

Step 4: Hydrolysis of the Nitrile and Deprotection

Protocol: Suspend the 2-cyano-N-protected pyrrole in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH). Heat the mixture to reflux for several hours until the hydrolysis of the nitrile and the removal of the protecting group are complete (monitored by TLC). Cool the reaction mixture and adjust the pH to acidic conditions (pH 2-3) with a strong acid if a basic hydrolysis was performed. The product, this compound, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Signaling Pathways and Biological Relevance

Currently, there is limited information available in the public domain regarding the specific involvement of this compound in biological signaling pathways. However, the pyrrole scaffold is a common motif in many biologically active natural products and synthetic drugs. The presence of the cyano and carboxylic acid functional groups suggests potential for this molecule to act as a pharmacophore, potentially interacting with various biological targets through hydrogen bonding and other non-covalent interactions. Further research is warranted to explore the pharmacological profile of this compound.

Logical Relationship for Potential Biological Screening:

Caption: A logical workflow for investigating the biological activity.

References

Spectroscopic and Analytical Profile of 4-Cyano-1H-pyrrole-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and analytical characteristics of 4-cyano-1H-pyrrole-2-carboxylic acid. Due to the limited availability of published experimental data for this specific compound, this document presents a combination of predicted spectroscopic values based on established principles and detailed, generalized experimental protocols for obtaining and analyzing such data. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of novel pyrrole-based compounds in drug discovery and development. The methodologies outlined herein are designed to be readily adaptable for the analysis of this and structurally related molecules.

Introduction

This compound is a substituted pyrrole derivative of interest in medicinal chemistry and materials science due to the presence of three key functional groups: a pyrrole ring, a carboxylic acid, and a nitrile. The pyrrole scaffold is a common motif in a vast array of biologically active natural products and synthetic pharmaceuticals. The carboxylic acid moiety provides a handle for further chemical modification and can influence the compound's pharmacokinetic properties, while the cyano group, a potent electron-withdrawing group, can modulate the electronic properties of the pyrrole ring and participate in various chemical transformations.

Accurate and thorough characterization of such molecules is paramount for confirming their identity, purity, and for elucidating their structure-activity relationships. This guide provides a detailed framework for the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

In the absence of directly published experimental spectra, the following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H3 | 7.2 - 7.4 | d | The presence of the electron-withdrawing cyano group at position 4 is expected to deshield this proton, shifting it downfield. |

| H5 | 7.0 - 7.2 | d | The carboxylic acid at position 2 will also influence the chemical shift of this proton. |

| NH | 11.0 - 13.0 | br s | The N-H proton of pyrroles often appears as a broad singlet and its chemical shift is highly dependent on the solvent and concentration. |

| COOH | 12.0 - 14.0 | br s | The carboxylic acid proton typically appears as a broad singlet at a very downfield chemical shift. |

Predicted in DMSO-d₆

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 | 125 - 130 | The carbon bearing the carboxylic acid. |

| C3 | 120 - 125 | |

| C4 | 100 - 105 | The carbon attached to the cyano group will be significantly shifted upfield. |

| C5 | 115 - 120 | |

| C=O | 160 - 165 | The carbonyl carbon of the carboxylic acid. |

| C≡N | 115 - 120 | The carbon of the nitrile group. |

Predicted in DMSO-d₆

Predicted FT-IR Data

Table 3: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad | A very broad band characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer. |

| N-H (Pyrrole) | 3400 - 3200 | Medium, Sharp | The N-H stretch of the pyrrole ring. |

| C-H (Aromatic) | 3150 - 3100 | Medium | Stretching vibrations of the C-H bonds on the pyrrole ring. |

| C≡N (Nitrile) | 2240 - 2220 | Strong, Sharp | A characteristic and strong absorption for the nitrile group. |

| C=O (Carboxylic Acid) | 1720 - 1680 | Strong | The carbonyl stretch of the carboxylic acid. |

| C=C (Pyrrole Ring) | 1600 - 1450 | Medium | Aromatic ring stretching vibrations. |

| C-O (Carboxylic Acid) | 1320 - 1210 | Strong | Stretching vibration of the C-O bond. |

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 137.0345 | Calculated for C₆H₅N₂O₂⁺ |

| [M-H]⁻ | 135.0200 | Calculated for C₆H₃N₂O₂⁻ |

| [M-COOH]⁺ | 91.0396 | Fragmentation corresponding to the loss of the carboxylic acid group. |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure and assess the purity of the compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allow for the observation of exchangeable protons (NH and COOH).

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be used if necessary.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, as the ¹³C nucleus is less sensitive.

-

Temperature: 298 K.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Collect the spectrum.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty ATR crystal should be collected before running the sample.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and obtain information about its fragmentation pattern.

Instrumentation: A mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer, coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.

-

A small amount of a modifier, such as formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode), can be added to the solvent to promote ionization.

-

The solution can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (ESI):

-

Ionization Mode: Both positive and negative ion modes should be tested to determine which provides a better signal.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: Typically 3-5 kV.

-

Nebulizer Gas Pressure: As recommended by the instrument manufacturer.

-

Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different analytical techniques.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Technical Guide: 4-cyano-1H-pyrrole-2-carboxylic acid

CAS Number: 80242-24-6

This technical guide provides a comprehensive overview of 4-cyano-1H-pyrrole-2-carboxylic acid, a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, synthesis, and potential biological applications, with a focus on its role as a scaffold in medicinal chemistry.

Physicochemical Properties

This compound is a solid organic compound with the molecular formula C₆H₄N₂O₂ and a molecular weight of 136.11 g/mol .[1] A summary of its key identifiers and properties is presented in Table 1.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Reference |

| CAS Number | 80242-24-6 | |

| Molecular Formula | C₆H₄N₂O₂ | [1] |

| Molecular Weight | 136.11 | [1] |

| Physical Form | Solid | [1] |

| InChI | 1S/C6H4N2O2/c7-2-4-1-5(6(9)10)8-3-4/h1,3,8H,(H,9,10) | [1] |

| SMILES | OC(=O)c1cc(c[nH]1)C#N | [1] |

Synthesis

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and application of this compound are not extensively published. However, protocols for the synthesis and biological evaluation of structurally related pyrrole derivatives can provide valuable insights for researchers.

General Synthesis of Pyrrole-2-carboxamide Derivatives

A general procedure for the synthesis of pyrrole-2-carboxamide derivatives, which are analogs of the target compound, involves the hydrolysis of a cyano group to a carboxamide. This can be achieved by treating the corresponding 2-cyanopyrrole derivative with a mixture of potassium carbonate and hydrogen peroxide in a solvent such as DMSO at room temperature.[2]

Biological Evaluation of Related Compounds

The inhibitory activity of pyrrole derivatives against tyrosinase can be assessed using L-DOPA as a substrate. The assay measures the enzymatic conversion of L-DOPA, and the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined. Kojic acid is often used as a reference inhibitor.[2]

The antimycobacterial activity of pyrrole derivatives against Mycobacterium tuberculosis H37Rv can be evaluated using methods like the Microplate Alamar Blue Assay (MABA). This assay determines the minimum inhibitory concentration (MIC) of the compounds, with standard antitubercular agents such as pyrazinamide and streptomycin used as controls.

Quantitative Data

While specific spectral data for this compound is limited, data for its methyl ester and the parent compound, pyrrole-2-carboxylic acid, are available and can serve as a reference.

Table 2: Spectroscopic Data of Related Compounds

| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Mass Spec (m/z) | IR (cm⁻¹) |

| Methyl 4-cyano-1H-pyrrole-2-carboxylate | 9.0 (br s, 1H, NH), 7.4 (d, 1H), 7.1 (d, 1H), 3.8 (s, 3H, OCH₃) | Not available | 150.04 (M+) | Not available |

| Pyrrole-2-carboxylic acid | 11.72 (br s, 1H, COOH), 6.97 (m, 1H), 6.75 (m, 1H), 6.15 (m, 1H) [in DMSO-d₆][3] | 162.1, 122.8, 115.5, 110.3, 109.4 [in DMSO-d₆] | 111.03 (M+) | 3300-2500 (O-H), 1680 (C=O) |

Biological Activity and Signaling Pathways

Derivatives of this compound have shown significant potential in various therapeutic areas. The cyano group, in particular, has been identified as a crucial moiety for the biological activity in some contexts.

Enzyme Inhibition

Certain 2-cyanopyrrole derivatives have demonstrated potent inhibitory activity against tyrosinase, an enzyme involved in melanin biosynthesis. The cyano group has been found to be critical for this inhibitory effect, as its conversion to an amide or carbamate group leads to a significant reduction in activity.[2] This suggests that this compound could be a valuable scaffold for designing novel tyrosinase inhibitors for applications in cosmetics and medicine.

Caption: Inhibition of the tyrosinase pathway by 2-cyanopyrrole derivatives.

Antimicrobial Activity

Pyrrole-2-carboxamide derivatives have been designed and synthesized as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial protein for the growth of Mycobacterium tuberculosis. Structure-activity relationship studies have indicated that the pyrrole-2-carboxamide scaffold is a promising starting point for the development of new antitubercular drugs.[4]

Pyrrole derivatives have been identified as inhibitors of quorum sensing (QS) in pathogenic bacteria such as Pseudomonas aeruginosa.[5][6] QS is a cell-to-cell communication system that regulates virulence factor production and biofilm formation. By inhibiting QS, these compounds can potentially disarm pathogens without killing them, which may reduce the development of antibiotic resistance. This indicates that this compound could be explored as a lead structure for the development of novel anti-infective agents that target bacterial communication.

Caption: Mechanism of quorum sensing inhibition by pyrrole derivatives.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrole-2-carboxylic acid(634-97-9) 1H NMR [m.chemicalbook.com]

- 4. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa [frontiersin.org]

- 6. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Scaffold: A Technical Guide to the Discovery of Novel 4-Cyano-1H-pyrrole-2-carboxylic Acid Derivatives

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the emerging potential of 4-cyano-1H-pyrrole-2-carboxylic acid as a core scaffold for the development of novel therapeutic agents. While direct and extensive research on derivatives of this specific scaffold is nascent, this document synthesizes established methodologies from closely related pyrrole chemistry to provide a comprehensive framework for its exploration. By examining analogous compound classes, we present a roadmap for the synthesis, biological evaluation, and structure-activity relationship (SAR) elucidation of novel this compound derivatives.

Introduction: The Untapped Potential of a Privileged Scaffold

The pyrrole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] The strategic placement of both a cyano group and a carboxylic acid on the pyrrole core, as seen in this compound, offers a unique combination of functionalities. The cyano group can act as a hydrogen bond acceptor or a reactive handle for further chemical transformations, while the carboxylic acid provides a key interaction point for biological targets and a means for prodrug strategies. This dual functionality suggests a rich potential for developing inhibitors for a variety of biological targets, including enzymes and receptors.

This guide will focus on a systematic approach to unlock this potential, drawing parallels from the successful discovery of related cyanopyrrole and pyrrole-2-carboxamide derivatives.

Synthetic Strategies and Derivatization

The commercially available this compound serves as an ideal starting point for the generation of a diverse chemical library. The primary points for derivatization are the pyrrole nitrogen and the carboxylic acid.

General Synthetic Workflow

A logical workflow for the synthesis and evaluation of novel derivatives is outlined below. This process begins with the derivatization of the core scaffold, followed by purification, characterization, and subsequent biological screening.

References

The Unexplored Potential of 4-cyano-1H-pyrrole-2-carboxylic acid: A Technical Overview of Structurally Related Compounds

Introduction

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities. The introduction of cyano (-CN) and carboxylic acid (-COOH) functionalities, as seen in 4-cyano-1H-pyrrole-2-carboxylic acid, can significantly influence the compound's electronic properties, binding interactions, and overall biological profile. This technical guide explores the known biological activities of analogous pyrrole-containing molecules, with a focus on their potential as inhibitors of key enzymes such as inosine monophosphate dehydrogenase (IMPDH), tyrosinase, and cyclooxygenase (COX), as well as their application as anticancer and anti-tuberculosis agents.

Potential Biological Activities of Substituted Pyrrole Derivatives

Based on the biological evaluation of structurally similar compounds, derivatives of this compound could potentially exhibit the following activities:

-

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): A significant number of pyrrole-containing compounds, particularly those with a cyano group, have been investigated as inhibitors of IMPDH.[1][2] This enzyme is a critical target in cancer and immunology as it catalyzes the rate-limiting step in the de novo biosynthesis of guanine nucleotides, which are essential for DNA and RNA synthesis in rapidly proliferating cells like cancer cells and activated lymphocytes.[3][4]

-

Anticancer Activity: Various pyrrole derivatives have shown promising anticancer properties.[5][6][7] The proposed mechanisms often involve the inhibition of key signaling pathways or enzymes crucial for cancer cell growth and survival. For instance, some pyrrole derivatives have been designed as androgen receptor antagonists for the treatment of prostate cancer.[8]

-

Tyrosinase Inhibition: Several 2-cyanopyrrole derivatives have been synthesized and evaluated as potent tyrosinase inhibitors.[9][10] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.[11][12]

-

Anti-inflammatory Activity: Pyrrole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[13][14][15] Dual inhibition of COX-2 and 5-lipoxygenase (LOX) is a particularly attractive strategy for developing safer anti-inflammatory drugs.[15]

-

Anti-Tuberculosis Activity: Pyrrole-2-carboxamides have been designed as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial protein for the transport of mycolic acids and essential for the viability of Mycobacterium tuberculosis.[16]

Quantitative Data on the Biological Activity of Pyrrole Derivatives

The following tables summarize the quantitative data for various pyrrole derivatives, showcasing their potency against different biological targets. It is important to note that these are analogs and not this compound itself.

Table 1: IMPDH Inhibitory Activity of Indole-Based Analogs

| Compound ID | Target | IC50 (nM) | Cell-Based Assay | IC50 (µM) | Reference |

| Compound 19 | IMPDH | 180 | CEM Proliferation | 3.5 | [1] |

| Compound 20 | IMPDH | 260 | CEM Proliferation | 2.8 | [1] |

| Compound 26 | IMPDH | 33 | CEM Proliferation | >10 | [1] |

Table 2: Anticancer Activity of Alkynylated Pyrrole Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 12l | U251 | 2.29 ± 0.18 | [7] |

| 12l | A549 | 3.49 ± 0.30 | [7] |

Table 3: Tyrosinase Inhibitory Activity of 2-Cyanopyrrole Derivatives

| Compound ID | Target | IC50 (µM) | Reference |

| A12 | Tyrosinase | 0.97 | [9][10] |

| Kojic Acid (Reference) | Tyrosinase | 28.72 | [9][10] |

Table 4: COX-2/LOX Inhibitory Activity of Pyrrole-Cinnamate Hybrids

| Compound ID | Target | IC50 (µM) | Reference |

| 5 | COX-2 | 0.55 | [15] |

| 6 | COX-2 | 7.0 | [15] |

| 2 | s-LOX | 7.5 | [15] |

| 5 | s-LOX | 30 | [15] |

| 6 | s-LOX | 27.5 | [15] |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized methodologies for key experiments cited in the context of pyrrole derivatives.

IMPDH Inhibition Assay (Spectrophotometric)

This protocol outlines a standard method for determining the in vitro inhibitory activity of compounds against IMPDH by monitoring the production of NADH.[17][18]

Materials:

-

Purified recombinant IMPDH enzyme

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 0.1 mg/ml BSA

-

Inosine Monophosphate (IMP) solution

-

β-Nicotinamide Adenine Dinucleotide (NAD+) solution

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation: Prepare stock solutions of IMP, NAD+, and test compounds in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Test compound at various concentrations (or solvent control)

-

IMPDH enzyme solution

-

-

Pre-incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow for compound-enzyme interaction.

-

Reaction Initiation: Add the substrate solution (a mixture of IMP and NAD+) to each well to start the reaction.

-

Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

-

Data Analysis: Calculate the initial reaction velocity for each concentration of the test compound. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Tyrosinase Inhibition Assay (Spectrophotometric)

This protocol describes a common method to screen for tyrosinase inhibitors using L-DOPA as a substrate.[10]

Materials:

-

Mushroom tyrosinase

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

L-DOPA solution

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Test compound at various concentrations (or solvent control)

-

Tyrosinase solution

-

-

Pre-incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

-

Reaction Initiation: Add the L-DOPA solution to each well to start the reaction.

-

Measurement: Measure the formation of dopachrome by monitoring the absorbance at a specific wavelength (e.g., 475 nm) at different time points.

-

Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

IMPDH Inhibition Pathway

The inhibition of IMPDH by a hypothetical this compound derivative would disrupt the de novo synthesis of guanine nucleotides. This depletion of the guanine nucleotide pool has significant downstream effects, particularly in rapidly dividing cells.

Caption: Inhibition of IMPDH by a pyrrole derivative leads to GTP depletion and downstream effects.

General Workflow for Biological Evaluation of Novel Compounds

The process of discovering and evaluating the biological activity of a new chemical entity like a this compound derivative typically follows a structured workflow.

Caption: A typical workflow for the biological evaluation of a novel chemical compound.

Conclusion

While direct experimental data on this compound is currently lacking, the extensive research on its structural analogs strongly suggests a high potential for significant biological activity. The presence of both a cyano and a carboxylic acid group on the pyrrole ring provides unique electronic and hydrogen-bonding characteristics that could be exploited for potent and selective inhibition of various enzymes. Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential. The data and protocols presented in this guide, derived from closely related compounds, provide a solid foundation and a starting point for such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel indole inhibitors of IMPDH from fragments: synthesis and initial structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. experts.umn.edu [experts.umn.edu]

- 5. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors [frontiersin.org]

- 10. Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tyrosinase Inhibitors: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Potential Mechanisms of Action of 4-cyano-1H-pyrrole-2-carboxylic acid

Disclaimer: Direct experimental data on the mechanism of action of 4-cyano-1H-pyrrole-2-carboxylic acid is limited in publicly available scientific literature. This guide, therefore, extrapolates potential mechanisms based on the activities of structurally related pyrrole derivatives, including 2-cyanopyrroles and pyrrole-2-carboxamides. The described activities may not be directly attributable to this compound itself and would require experimental validation.

Introduction

This compound is a heterocyclic organic compound belonging to the pyrrole family. Pyrrole and its derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in medicinal chemistry. This document explores the potential mechanisms of action of this compound by examining the established biological targets of its close analogs. The primary putative mechanisms discussed are the inhibition of Mycobacterial Membrane Protein Large 3 (MmpL3), tyrosinase, and proline racemase.

Inhibition of Mycobacterial Membrane Protein Large 3 (MmpL3): A Potential Antituberculosis Mechanism

Derivatives of pyrrole-2-carboxylic acid, specifically pyrrole-2-carboxamides, have been identified as potent inhibitors of MmpL3, a crucial transporter protein in Mycobacterium tuberculosis. This suggests a potential application of this compound derivatives in the development of new antituberculosis drugs.

Mechanism of Action

MmpL3 is an essential inner membrane protein in mycobacteria responsible for the translocation of trehalose monomycolate (TMM), a key precursor of mycolic acids, from the cytoplasm to the periplasm. Mycolic acids are major components of the mycobacterial cell wall, providing a crucial protective barrier.

The proposed mechanism of action for pyrrole-2-carboxamide inhibitors involves the disruption of this TMM transport process. By inhibiting MmpL3, these compounds prevent the incorporation of mycolic acids into the cell wall, leading to a compromised cell envelope and ultimately, bacterial cell death. Some MmpL3 inhibitors have been shown to act by directly binding to the transporter, while others may function by dissipating the proton motive force (PMF) that energizes the transport process.

Signaling Pathway

The inhibition of MmpL3 directly disrupts the mycolic acid biosynthesis and transport pathway, a critical process for the survival of Mycobacterium tuberculosis.

Potential Therapeutic Targets of 4-cyano-1H-pyrrole-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core: Inferred Potential Therapeutic Targets

Based on the bioactivities of analogous compounds, 4-cyano-1H-pyrrole-2-carboxylic acid could potentially target a range of proteins and pathways implicated in various diseases. The presence of both a carboxylic acid and a cyano group on the pyrrole scaffold suggests the possibility of diverse molecular interactions.

1. Enzymes Involved in Pathogen Survival and Function:

-

Mycobacterial Membrane Protein Large 3 (MmpL3): Pyrrole-2-carboxamides have been identified as potent inhibitors of MmpL3, a crucial transporter of mycolic acids in Mycobacterium tuberculosis. These inhibitors show promise in treating drug-resistant tuberculosis. The core pyrrole-2-carboxamide structure is a key pharmacophore, and while this compound is not a carboxamide, its core scaffold suggests MmpL3 as a potential target for novel anti-tubercular agents.

-

Proline Racemases: Pyrrole-2-carboxylic acid is a known inhibitor of proline racemase, an enzyme essential for certain pathogenic bacteria and parasites like Trypanosoma cruzi. This inhibition is based on the compound acting as a transition state analog. The core structure of this compound makes proline racemases a plausible therapeutic target.

2. Enzymes Involved in Inflammation and Disease:

-

Cyclooxygenase (COX) Enzymes: Various pyrrole derivatives have been investigated as inhibitors of COX-1 and COX-2, enzymes central to the inflammatory cascade. The anti-inflammatory properties of some pyrrole-containing non-steroidal anti-inflammatory drugs (NSAIDs) are well-established. Therefore, this compound may exhibit inhibitory activity against COX enzymes.

-

Tyrosinase: Certain 2-cyanopyrrole derivatives have demonstrated potent inhibitory activity against tyrosinase, a key enzyme in melanin biosynthesis. This suggests a potential application in treating hyperpigmentation disorders.

3. Pathways Involved in Cancer Proliferation:

-

Tubulin Polymerization: Some cyano-substituted pyrrolo-fused quinoline derivatives have been shown to exhibit anticancer activity by inhibiting tubulin polymerization. The presence of a cyano group in the target compound makes this a potential mechanism of action to investigate.

-

Receptor Tyrosine Kinases (RTKs): The pyrrole ring is a core scaffold in several approved anticancer drugs that target RTKs, such as sunitinib. While direct evidence is lacking, the general structural motif suggests that an investigation into the effects of this compound on various RTKs could be a fruitful area of research.

Data Presentation: Activity of Analogous Pyrrole Derivatives

The following tables summarize quantitative data for structurally related compounds, providing a benchmark for potential efficacy that could be expected from this compound.

Table 1: Tyrosinase Inhibitory Activity of a 2-Cyanopyrrole Derivative

| Compound | Target | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 2-cyanopyrrole derivative A12 | Tyrosinase | 0.97 | Kojic Acid | 28.72 |

Table 2: COX Inhibitory Activity of a Pyrrole-Cinnamate Hybrid

| Compound | Target | IC50 (µM) |

| Pyrrole-cinnamate hybrid 5 | COX-2 | 0.55 |

Table 3: Antitubercular Activity of a Pyrrole-2-Carboxamide Derivative

| Compound | Target Organism | MIC (µg/mL) |

| A pyrrole-2-carboxamide derivative | Mycobacterium tuberculosis H37Rv | < 0.016 |

Experimental Protocols

Detailed methodologies for key experiments to assess the potential therapeutic activities of this compound are outlined below.

Tyrosinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of tyrosinase.

-

Principle: Mushroom tyrosinase is used to catalyze the oxidation of L-DOPA to dopachrome, which can be measured spectrophotometrically at 475 nm. The reduction in the rate of dopachrome formation in the presence of the test compound indicates inhibition.

-

Materials:

-

Mushroom Tyrosinase

-

L-DOPA

-

This compound (Test Compound)

-

Kojic Acid (Positive Control)

-

Phosphate Buffer (pH 6.8)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare stock solutions of the test compound and positive control in DMSO.

-

In a 96-well plate, add phosphate buffer, tyrosinase solution, and various concentrations of the test compound or positive control.

-

Pre-incubate the plate at a specified temperature (e.g., 25°C) for 10 minutes.

-

Initiate the reaction by adding L-DOPA solution to all wells.

-

Measure the absorbance at 475 nm at regular intervals to determine the reaction rate.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

-

COX Inhibitor Screening Assay

This assay evaluates the inhibitory effect of a compound on COX-1 and COX-2 enzymes.

-

Principle: The assay measures the peroxidase activity of COX enzymes. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to PGH2. The peroxidase component of the enzyme is then measured using a colorimetric or fluorometric probe.

-

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic Acid (substrate)

-

Heme (cofactor)

-

Fluorometric or colorimetric probe

-

This compound (Test Compound)

-

Celecoxib or other known COX inhibitor (Positive Control)

-

Assay Buffer

-

96-well plate

-

Fluorometric or colorimetric plate reader

-

-

Procedure:

-

Prepare stock solutions of the test compound and positive control.

-

In a 96-well plate, add assay buffer, heme, the respective COX enzyme, and various concentrations of the test compound or positive control.

-

Incubate for a short period to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid.

-

Immediately measure the fluorescence or absorbance in a kinetic mode.

-

Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value for each enzyme.

-

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid or solid growth medium. The MIC is the lowest concentration that prevents visible growth after incubation.

-

Materials:

-

Bacterial strain of interest (e.g., Mycobacterium smegmatis as a surrogate for M. tuberculosis)

-

Appropriate broth medium (e.g., Middlebrook 7H9 for mycobacteria)

-

This compound (Test Compound)

-

Known antibiotic (Positive Control)

-

Sterile 96-well plates

-

Incubator

-

-

Procedure:

-

Prepare a standardized inoculum of the test bacterium.

-

In a 96-well plate, prepare two-fold serial dilutions of the test compound in the broth medium.

-

Inoculate each well with the bacterial suspension.

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours, or longer for slow-growing mycobacteria).

-

Visually inspect the plates for turbidity (growth) and determine the MIC.

-

In Vitro Cytotoxicity Assay

This assay assesses the ability of a compound to kill or inhibit the proliferation of cancer cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized, and the absorbance is measured.

-

Materials:

-

Human cancer cell line(s)

-

Complete cell culture medium

-

This compound (Test Compound)

-

Doxorubicin or other known cytotoxic agent (Positive Control)

-

MTT solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate to allow for formazan crystal formation.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

-

Mandatory Visualization

The following diagrams illustrate potential mechanisms and workflows relevant to the investigation of this compound.

An In-depth Technical Guide on the Safety and Handling of 4-cyano-1H-pyrrole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-cyano-1H-pyrrole-2-carboxylic acid (CAS No: 80242-24-6), a key building block in medicinal chemistry and drug development. This document outlines the known hazards, proper handling procedures, and emergency protocols to ensure the safe use of this compound in a laboratory setting. Additionally, it explores its potential biological activities, offering insights into its relevance in current research.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₆H₄N₂O₂ and a molecular weight of 136.11 g/mol .[1] Its structure consists of a pyrrole ring substituted with a cyano group at the 4-position and a carboxylic acid group at the 2-position.

Safety and Hazard Information

The primary hazards associated with this compound are its potential for harm if ingested, inhaled, or in contact with skin.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

Quantitative Safety Data

| Parameter | Value | Reference |

| Molecular Formula | C₆H₄N₂O₂ | [1] |

| Molecular Weight | 136.11 g/mol | [1] |

| Physical Form | Solid | |

| CAS Number | 80242-24-6 | [1][2] |

| Storage Class | 11 - Combustible Solids | |

| WGK (Water Hazard Class) | WGK 3 |

Personal Protective Equipment (PPE) and Handling

Proper personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Recommended PPE Workflow

Caption: Recommended Personal Protective Equipment (PPE) and Handling Workflow.

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately.

Fire Fighting and Accidental Release Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Accidental Release:

-

Evacuate personnel to a safe area.

-

Wear appropriate personal protective equipment.

-

Avoid dust formation.

-

Sweep up the spilled solid and place it in a suitable, closed container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

-

Experimental Protocols

While specific experimental protocols for the direct use of this compound in biological assays are not widely published, its synthesis and the synthesis of related compounds provide insight into its handling in a research context. The following are generalized protocols based on the synthesis of similar pyrrole derivatives.

General Synthesis and Handling Protocol

This protocol outlines the general steps for the synthesis of a pyrrole derivative, which involves the handling of reagents and purification of the product.

Caption: General workflow for the synthesis and handling of pyrrole derivatives.

Detailed Methodology:

-

Reaction Setup: A reaction flask is charged with the starting materials and a suitable solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: The this compound, if used as a starting material, would be added at this stage, often portion-wise to control the reaction.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layers are combined, washed, and dried.

-

Purification: The crude product is purified, typically by column chromatography on silica gel.

-

Storage: The purified compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.

Biological Activity and Signaling Pathways

Pyrrole derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, and enzyme inhibitory properties. Notably, some pyrrole-2-carboxylic acid derivatives have been identified as inhibitors of the quorum-sensing (QS) system in the pathogenic bacterium Pseudomonas aeruginosa.

Inhibition of Pseudomonas aeruginosa Quorum Sensing

The quorum-sensing system in P. aeruginosa is a complex signaling network that regulates the expression of virulence factors and biofilm formation. The two main QS systems are the las and rhl systems, which are regulated by the transcriptional activators LasR and RhlR, respectively.[3][4] These regulators are activated by their cognate autoinducers. Inhibition of these systems is a promising anti-virulence strategy.[4][5]

The proposed mechanism of action for some pyrrole-based inhibitors involves the disruption of the LasR and RhlR regulatory activity.

Caption: Proposed mechanism of quorum sensing inhibition in P. aeruginosa.

This guide is intended to provide essential safety and handling information for this compound. It is crucial for all personnel handling this compound to be familiar with its potential hazards and to adhere strictly to the recommended safety protocols. Researchers are encouraged to consult the full Safety Data Sheet (SDS) from their supplier for the most detailed and up-to-date information.

References

- 1. scbt.com [scbt.com]

- 2. This compound - CAS:80242-24-6 - Abovchem [abovchem.com]

- 3. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of las and rhl quorum sensing in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Pyrrole Carboxylic Acids in Anticancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Among these, pyrrole carboxylic acid derivatives have emerged as a promising class of agents in anticancer research. These compounds have demonstrated potential in targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis. While research on the specific molecule 4-cyano-1H-pyrrole-2-carboxylic acid is still emerging, the broader class of pyrrole carboxylic acids and their derivatives has been the subject of numerous studies.

These application notes provide an overview of the potential applications of pyrrole carboxylic acid derivatives in oncology research and offer detailed protocols for evaluating their anticancer efficacy. The information presented herein is a synthesis of findings from various studies on different pyrrole derivatives and can serve as a guide for investigating novel compounds within this class, such as this compound.

Data Presentation: Anticancer Activity of Pyrrole Derivatives

The following table summarizes the in vitro anticancer activity of several pyrrole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Alkynylated Pyrroles | Compound 12l | U251 (Glioma) | 2.29 ± 0.18 | [1] |

| A549 (Lung) | 3.49 ± 0.30 | [1] | ||

| Pyrrole-Indole Hybrids | Compound 3h | T47D (Breast) | 2.4 | [2] |

| Aromatase Inhibition | 1.8 | [2] | ||

| Compound 3k | T47D (Breast) | 10.6 | [2] | |

| Aromatase Inhibition | 0.018 | [2] | ||

| Pyrrolo-imidazole Derivatives | Most Active Compound | Pancreatic Cancer Cells | 0.062 - 0.063 | [3] |

| Pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) | PPDHMP | A549 (Lung) | 19.94 ± 1.23 | |

| HeLa (Cervical) | 16.73 ± 1.78 |

Experimental Protocols

The following are detailed protocols for key experiments to characterize the anticancer properties of a test compound from the pyrrole carboxylic acid class.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of the test compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, HCT116)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Test compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of the test compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

-

Incubate the plates for 48 or 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To determine if the test compound induces apoptosis in cancer cells.

Materials:

-

Cancer cell lines

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24 or 48 hours. Include an untreated control.

-

Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To investigate the effect of the test compound on cell cycle progression.

Materials:

-

Cancer cell lines

-

Test compound

-

PBS (Phosphate-Buffered Saline)

-

70% Ethanol (ice-cold)

-

RNase A solution

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.

-

Harvest the cells, wash with PBS, and centrifuge.

-

Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.

Mandatory Visualizations

Caption: Experimental workflow for evaluating the anticancer activity of a pyrrole carboxylic acid derivative.

Caption: Potential signaling pathways affected by anticancer pyrrole carboxylic acid derivatives.

References

- 1. Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for 4-Cyano-1H-pyrrole-2-carboxylic Acid and its Analogs as Tyrosinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-cyano-1H-pyrrole-2-carboxylic acid and its structural analogs, particularly the highly potent 2-cyanopyrrole derivatives, as inhibitors of tyrosinase. This document includes detailed experimental protocols for assessing their inhibitory activity and cellular effects, along with a summary of available quantitative data and visualizations of key experimental workflows and the melanogenesis signaling pathway.

Introduction

Tyrosinase is a key copper-containing enzyme that plays a crucial role in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color. It catalyzes the initial and rate-limiting steps in the melanogenesis pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1] Dysregulation of tyrosinase activity can lead to hyperpigmentation disorders such as melasma, freckles, and age spots. Consequently, the development of potent and safe tyrosinase inhibitors is a significant area of research in dermatology and cosmetology.

Pyrrole derivatives, specifically those containing a cyano group, have emerged as a promising class of tyrosinase inhibitors. While specific inhibitory data for this compound is not extensively available in the public domain, a closely related analog, a 2-cyanopyrrole derivative designated as compound A12 , has demonstrated exceptionally high inhibitory activity against mushroom tyrosinase.[2] This compound serves as a valuable lead structure for the design of novel and effective tyrosinase inhibitors.[2]

Mechanism of Action

Compound A12 , a 2-cyanopyrrole derivative, has been characterized as a reversible and mixed-type inhibitor of tyrosinase.[2] This indicates that it can bind to both the free enzyme and the enzyme-substrate complex, thereby reducing the catalytic efficiency of the enzyme.[3] The inhibitory mechanism of many small molecule tyrosinase inhibitors involves chelation of the copper ions within the active site of the enzyme, which is essential for its catalytic activity.[3] Molecular docking studies of 2-cyanopyrrole derivatives suggest that interactions such as metal-ligand interactions, π-π stacking, and hydrophobic interactions play a significant role in their binding to tyrosinase.[2]

Quantitative Data

The following table summarizes the tyrosinase inhibitory activity of the potent 2-cyanopyrrole derivative, A12 , in comparison to the standard inhibitor, kojic acid.

| Compound | Target Enzyme | Substrate | IC50 Value (µM) | Inhibition Type | Cellular Activity (B16F10 cells) | Reference |

| Compound A12 | Mushroom Tyrosinase | L-DOPA | 0.97 | Reversible, Mixed-type | 33.48% inhibition at 100 µM | [2] |

| Kojic Acid | Mushroom Tyrosinase | L-DOPA | 28.72 | Mixed-type | 39.81% inhibition at 100 µM | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound and its analogs.

This assay is a primary in vitro method to screen for and characterize tyrosinase inhibitors using commercially available mushroom tyrosinase.

Materials:

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus)

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

Phosphate Buffer (50 mM, pH 6.8)

-

Test compound (e.g., this compound or its analog)

-

Dimethyl sulfoxide (DMSO) for dissolving the test compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in DMSO. Further dilute with phosphate buffer to obtain a range of desired concentrations.

-

In a 96-well plate, add 80 µL of phosphate buffer, 50 µL of mushroom tyrosinase solution (e.g., 300 U/mL in phosphate buffer), and 50 µL of the test compound solution at various concentrations.

-

Incubate the mixture at room temperature for 10 minutes.

-

Initiate the enzymatic reaction by adding 20 µL of L-DOPA solution (e.g., 10 mM in phosphate buffer) to each well.

-

Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals (e.g., every minute for 20 minutes) using a microplate reader.

-

The rate of reaction is determined from the linear portion of the absorbance versus time plot.

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with the inhibitor.

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

This cell-based assay evaluates the effect of the test compound on tyrosinase activity within a cellular context.

Materials:

-

B16F10 mouse melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Test compound

-

Lysis buffer (e.g., phosphate buffer pH 6.8 containing 1% Triton X-100)

-

L-DOPA

-

BCA Protein Assay Kit

Procedure:

-

Seed B16F10 cells in a 6-well plate at a density of approximately 2 x 10^5 cells/well and incubate overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-48 hours).

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the cell lysates at 12,000 rpm for 15 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay.

-

In a 96-well plate, mix equal amounts of protein from each lysate with L-DOPA solution (final concentration, e.g., 2 mg/mL).

-

Incubate the plate at 37°C for 1 hour.

-

Measure the absorbance at 475 nm.

-

Normalize the tyrosinase activity to the protein concentration and express the results as a percentage of the untreated control.

This assay quantifies the effect of the test compound on melanin production in cultured melanoma cells.

Materials:

-

B16F10 mouse melanoma cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Test compound

-

1 N NaOH

-

BCA Protein Assay Kit

Procedure:

-

Seed B16F10 cells in a 24-well plate and treat with the test compound as described in Protocol 2.

-

After the treatment period, wash the cells with PBS and lyse them by adding 1 N NaOH.

-

Incubate the plate at 80°C for 1 hour to solubilize the melanin.

-

Measure the absorbance of the lysate at 405 nm.

-